2,2,2-trichloro-N-(3-nitrophenyl)acetamide
Overview
Description
2,2,2-Trichloro-N-(3-nitrophenyl)acetamide is an organic compound with the molecular formula C8H5Cl3N2O3 It is characterized by the presence of a trichloromethyl group attached to an acetamide moiety, which is further substituted with a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-nitroaniline+trichloroacetyl chloride→this compound+HCl
The reaction is usually conducted at low temperatures to control the exothermic nature of the process and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to handle large volumes of reactants. The use of automated systems for temperature control, reactant addition, and product isolation can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The trichloromethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Reduction: Formation of 2,2,2-trichloro-N-(3-aminophenyl)acetamide.
Hydrolysis: Formation of trichloroacetic acid and 3-nitroaniline.
Scientific Research Applications
2,2,2-Trichloro-N-(3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with cellular components through its nitro and trichloromethyl groups, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biomolecules, while the trichloromethyl group can participate in nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-N-(4-nitrophenyl)acetamide: Similar structure but with the nitro group in the para position.
2,2,2-Trichloro-N-(2-nitrophenyl)acetamide: Similar structure but with the nitro group in the ortho position.
2,2,2-Trichloro-N-(3-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2,2,2-Trichloro-N-(3-nitrophenyl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of both trichloromethyl and nitro groups provides a combination of electrophilic and nucleophilic sites, making it a versatile compound for various chemical transformations.
Properties
IUPAC Name |
2,2,2-trichloro-N-(3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2O3/c9-8(10,11)7(14)12-5-2-1-3-6(4-5)13(15)16/h1-4H,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQNCEWXJBYZFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204721 | |
Record name | Acetamide, 2,2,2-trichloro-N-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56177-38-9 | |
Record name | Acetamide, 2,2,2-trichloro-N-(3-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056177389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2,2,2-trichloro-N-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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